N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a heterocyclic compound featuring a fused chromeno[4,3-d]thiazole core linked to a phenylsulfonyl-propanamide moiety. The phenylsulfonyl group may enhance metabolic stability and influence target binding, as seen in sulfonamide-based drug candidates .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c22-17(10-11-27(23,24)13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)25-12-16(18)26-19/h1-9H,10-12H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFDOEVVWFKEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a heterocyclic compound that combines chromene and thiazole moieties, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides an in-depth exploration of its biological activity, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
The compound's chemical formula is with a molecular weight of 414.5 g/mol. Its structure features a chromene core fused with a thiazole ring and a phenylsulfonyl group, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2O4S |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 922908-34-7 |
Biological Activity Overview
Research has indicated that compounds with chromene and thiazole structures exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Studies have demonstrated that derivatives of chromene can induce apoptosis in cancer cells. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
- Case Study : A related compound with a similar structure exhibited an EC50 value of 2 nM for inducing apoptosis in T47D breast cancer cells, highlighting the potential of chromene derivatives in cancer therapy .
Antimicrobial Activity
The presence of the sulfonamide group enhances the antimicrobial properties of the compound. Research indicates that sulfonamide derivatives can effectively inhibit bacterial growth.
- Findings : In vitro studies have shown that compounds containing sulfonyl groups demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its specific structural features:
- Chromene Core : Essential for anticancer activity due to its ability to interact with cellular targets.
- Thiazole Ring : Contributes to enhanced bioactivity through electron-withdrawing effects.
- Phenylsulfonyl Group : Increases solubility and bioavailability while enhancing antimicrobial properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Between chromone derivatives and thiazole under acidic or basic conditions.
- Substitution Reactions : To introduce the phenylsulfonyl group at the appropriate position on the propanamide chain.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing thiazole and chromene moieties exhibit significant antimicrobial properties. N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide has been evaluated for its efficacy against various bacterial strains. Studies show that derivatives of this compound demonstrate potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Anticancer Potential
The anticancer potential of this compound has been explored through various in vitro assays. For instance, studies involving breast cancer cell lines (MCF-7) revealed that this compound induces apoptosis and inhibits cell proliferation effectively. The mechanisms of action are linked to the modulation of apoptotic pathways and inhibition of key signaling proteins involved in cancer progression.
Anti-inflammatory Effects
Compounds featuring chromene structures have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammatory processes. Research indicates that this compound may similarly inhibit these enzymes, suggesting its potential use in treating inflammatory conditions.
Drug Development
The unique combination of biological activities makes this compound a promising candidate for drug development. Its structural features allow for modifications that can enhance its efficacy and selectivity against specific biological targets.
Neurological Disorders
Preliminary studies suggest that compounds with similar structures may possess neuroprotective properties, indicating potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Case Study 1: Antimicrobial Efficacy
In a study published in Heterocycles, researchers synthesized several derivatives of this compound and tested their antimicrobial activity against E. coli and Staphylococcus aureus. The results demonstrated significant inhibition zones greater than those observed with standard antibiotics like Ampicillin and Chloramphenicol .
Case Study 2: Anticancer Activity
A recent investigation assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells using an MTT assay. The results indicated an IC50 value significantly lower than that of conventional chemotherapeutics, suggesting a strong potential for further development as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Chromeno-Thiazole Derivatives
- Les-3384: A thiopyrano[2,3-d]thiazole derivative (rel-N-(4-chlorophenyl)-3-[(5aR,11bR)-2-oxo-5a,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-3(6H)-yl]propanamide) shares the chromeno-thiazole backbone but incorporates a thiopyrano ring and 4-chlorophenyl group. Les-3384 exhibits superior anticonvulsant activity in preclinical screening, highlighting the importance of halogenation (Cl) and ring saturation for CNS-targeted efficacy .
- 3-(2-Arylamino-1,3-thiazol-4-yl)-2-chromanones: These coumarin-thiazole hybrids (e.g., 3a-p) lack the sulfonyl group but show antimicrobial and enzyme inhibitory activities. The absence of sulfonamide may reduce metabolic stability compared to the target compound .
Thiazole-Propanamide Derivatives
- N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) : Features a furan-substituted propanamide and fluorophenyl-thiazole group. It inhibits KPNB1 (a nuclear transport protein) and exhibits anticancer activity, suggesting that electron-withdrawing groups (e.g., F) enhance target specificity .
- N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propenamide (8): A sulfamoyl-containing analog with a pyrrole substituent. Its lower yield (28%) and structural complexity may limit scalability compared to the target compound’s simpler phenylsulfonyl group .
Sulfonamide-Containing Compounds
- N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide : This compound (MW: 548.1 g/mol) shares the sulfanyl-propanamide motif but includes a benzothiazole-triazole core. Its high XLogP3 (7.3) indicates lipophilicity, which may affect bioavailability compared to the target compound’s phenylsulfonyl group .
- N-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide (CAS 895460-84-1) : Structural isomer of the target compound with a benzo[d]thiazole and 4-chlorophenylsulfonyl group. The Cl substituent may enhance halogen bonding in target interactions .
Q & A
Q. What structural modifications enhance target selectivity while minimizing off-target effects?
- Methodological Answer : Introduce substituents at the chromeno-thiazole core (e.g., halogens for H-bonding ) or modify the phenylsulfonyl group (e.g., para-fluoro substitution to modulate electron density ). Test analogs in parallel SAR studies, prioritizing compounds with >10-fold selectivity in kinase profiling panels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
